molecular formula C23H22N4O7S B10861270 (2R)-1-[5-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylsulfonyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-2-hydroxy-2-(2-methyl-1,3-benzoxazol-4-yl)ethanone

(2R)-1-[5-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylsulfonyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-2-hydroxy-2-(2-methyl-1,3-benzoxazol-4-yl)ethanone

Cat. No.: B10861270
M. Wt: 498.5 g/mol
InChI Key: SCFWBZTVFCUBIZ-OAQYLSRUSA-N
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Description

®-FT709 is an active compound primarily utilized in cancer research. It has shown significant potential in inhibiting specific enzymes and pathways associated with cancer cell proliferation. The compound’s molecular formula is C23H22N4O7S, and it has a molecular weight of 498.51 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-FT709 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route is proprietary and often involves the use of specific reagents and catalysts to achieve the desired stereochemistry and purity .

Industrial Production Methods: Industrial production of ®-FT709 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet research-grade standards .

Chemical Reactions Analysis

Types of Reactions: ®-FT709 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of analogs with different functional groups .

Scientific Research Applications

®-FT709 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study enzyme inhibition and reaction mechanisms.

    Biology: Investigated for its effects on cellular pathways and protein interactions.

    Medicine: Explored as a potential therapeutic agent in cancer treatment due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

®-FT709 exerts its effects by inhibiting specific enzymes and pathways associated with cancer cell proliferation. It targets ubiquitin-specific peptidase 9x (USP9X), which plays a crucial role in various cellular processes, including centrosome function, chromosome alignment during mitosis, and epidermal growth factor receptor degradation. By inhibiting USP9X, ®-FT709 disrupts these processes, leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

Uniqueness: ®-FT709 is unique due to its specific inhibitory effects on USP9X, making it a valuable tool in cancer research. Its ability to selectively target this enzyme sets it apart from other compounds with broader or less specific mechanisms of action .

Properties

Molecular Formula

C23H22N4O7S

Molecular Weight

498.5 g/mol

IUPAC Name

(2R)-1-[5-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylsulfonyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-2-hydroxy-2-(2-methyl-1,3-benzoxazol-4-yl)ethanone

InChI

InChI=1S/C23H22N4O7S/c1-13-25-20-17(3-2-4-18(20)34-13)21(28)23(29)26-9-14-11-27(12-15(14)10-26)35(30,31)16-7-19-22(24-8-16)33-6-5-32-19/h2-4,7-8,21,28H,5-6,9-12H2,1H3/t21-/m1/s1

InChI Key

SCFWBZTVFCUBIZ-OAQYLSRUSA-N

Isomeric SMILES

CC1=NC2=C(C=CC=C2O1)[C@H](C(=O)N3CC4=C(C3)CN(C4)S(=O)(=O)C5=CC6=C(N=C5)OCCO6)O

Canonical SMILES

CC1=NC2=C(C=CC=C2O1)C(C(=O)N3CC4=C(C3)CN(C4)S(=O)(=O)C5=CC6=C(N=C5)OCCO6)O

Origin of Product

United States

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